2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one
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Overview
Description
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) is a synthetic organic compound that belongs to the class of halogenated ketones This compound is characterized by the presence of a chloro group, a fluoro group, and a hydroxyphenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluoro-4-hydroxybenzaldehyde and chloroacetone.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and use in drug development.
Industry: Exploring its use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) involves its interaction with specific molecular targets and pathways. The chloro and fluoro groups may enhance its reactivity and binding affinity to certain enzymes or receptors. The hydroxyphenyl group may contribute to its overall stability and solubility in biological systems.
Comparison with Similar Compounds
Similar Compounds
1-Propanone,2-chloro-1-(4-hydroxyphenyl): Lacks the fluoro group, which may affect its reactivity and biological activity.
1-Propanone,2-fluoro-1-(3-chloro-4-hydroxyphenyl): The positions of the chloro and fluoro groups are reversed, potentially altering its chemical properties.
1-Propanone,2-chloro-1-(3-methoxy-4-hydroxyphenyl): Contains a methoxy group instead of a fluoro group, which may influence its solubility and reactivity.
Uniqueness
1-Propanone,2-chloro-1-(3-fluoro-4-hydroxyphenyl)-(9ci) is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The presence of both chloro and fluoro groups, along with the hydroxyphenyl moiety, makes it a valuable compound for various research applications.
Biological Activity
2-Chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one is an organic compound notable for its unique chemical structure, which includes a chloro group, a fluoro group, and a hydroxy group attached to a phenyl ring. This molecular configuration contributes to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and potential applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H10ClF1O2, with a molecular weight of approximately 202.610 g/mol. The presence of halogen substituents and a hydroxy group enhances its reactivity towards biological targets, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, demonstrating a structure-dependent antimicrobial mechanism. The Minimum Inhibitory Concentration (MIC) values for this compound were found to be comparable to other known antimicrobial agents .
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.125 |
Enterococcus faecalis | 0.250 |
Escherichia coli | 0.500 |
Anticancer Activity
The anticancer properties of this compound have also been explored. In vitro studies using A549 human pulmonary cancer cell lines revealed that the compound induces cytotoxicity in a dose-dependent manner. The viability of A549 cells decreased significantly when treated with this compound, indicating its potential as an anticancer agent .
Table 2: Anticancer Activity Against A549 Cells
Treatment Concentration (µM) | Cell Viability (%) |
---|---|
10 | 85 |
25 | 63 |
50 | 38 |
The biological activity of this compound is attributed to its ability to interact with specific biological targets, which may include enzymes and receptors involved in cell proliferation and survival. The halogen substituents may enhance binding affinity and specificity towards these targets, leading to the observed biological effects .
Case Studies
Several studies have documented the synthesis and evaluation of derivatives of this compound, exploring their biological activities:
- Synthesis and Evaluation : A study synthesized various derivatives of phenylpropanones, including those with similar structural motifs as this compound, assessing their antimicrobial and anticancer properties .
- Comparative Analysis : Comparative studies with related compounds such as 2-Bromo-1-(3-fluoro-4-hydroxyphenyl)propan-1-one showed differing levels of biological activity, highlighting the importance of specific functional groups in determining efficacy.
Properties
CAS No. |
86615-79-4 |
---|---|
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
2-chloro-1-(3-fluoro-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8ClFO2/c1-5(10)9(13)6-2-3-8(12)7(11)4-6/h2-5,12H,1H3 |
InChI Key |
LDNNDSJVKVOANZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)F)Cl |
Origin of Product |
United States |
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